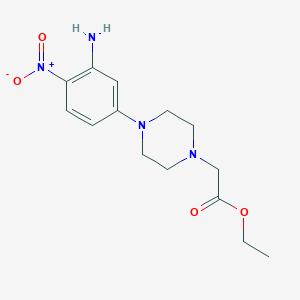
4-(3-Amino-4-nitrophenyl)-1-piperazineacetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-4-nitrophenyl)-1-piperazineacetic acid ethyl ester is a complex organic compound characterized by its unique molecular structure, which includes an amino group, a nitro group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-4-nitrophenyl)-1-piperazineacetic acid ethyl ester typically involves multiple steps, starting with the nitration of an appropriate aromatic compound to introduce the nitro group. Subsequent steps may include the introduction of the amino group and the formation of the piperazine ring. Reaction conditions such as temperature, pressure, and the use of specific catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Amino-4-nitrophenyl)-1-piperazineacetic acid ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may use agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-(3-Amino-4-nitrophenyl)-1-piperazineacetic acid ethyl ester is used to study various biochemical pathways and interactions. Its ability to bind to specific receptors and enzymes makes it a valuable tool in understanding biological processes.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural features may be exploited to create new drugs with therapeutic properties, particularly in the treatment of diseases involving the central nervous system.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications, including as a precursor for more complex chemical compounds.
Mechanism of Action
The mechanism by which 4-(3-Amino-4-nitrophenyl)-1-piperazineacetic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The amino and nitro groups play a crucial role in its binding affinity and reactivity, influencing its biological activity.
Molecular Targets and Pathways: The compound may interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various physiological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-3-(4-nitrophenyl)propionic acid
4-Amino-3-nitrophenol
4-(3-Amino-4-nitrophenyl)butanoic acid
Uniqueness: 4-(3-Amino-4-nitrophenyl)-1-piperazineacetic acid ethyl ester stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
188247-41-8 |
|---|---|
Molecular Formula |
C14H20N4O4 |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
ethyl 2-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]acetate |
InChI |
InChI=1S/C14H20N4O4/c1-2-22-14(19)10-16-5-7-17(8-6-16)11-3-4-13(18(20)21)12(15)9-11/h3-4,9H,2,5-8,10,15H2,1H3 |
InChI Key |
IOVLRVUFABZVBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,5R,6S,7S,8R,9R,11R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15-dioxabicyclo[10.2.1]pentadec-12-ene-4,14-dione](/img/structure/B15342450.png)
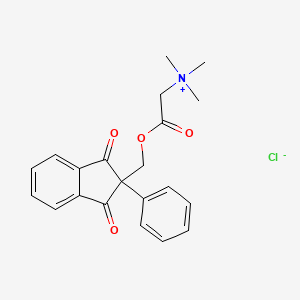

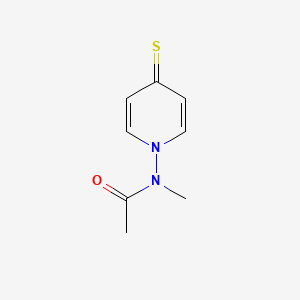
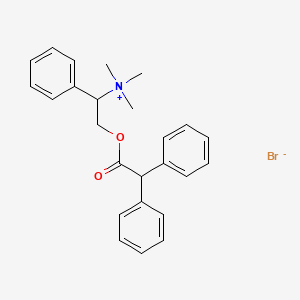
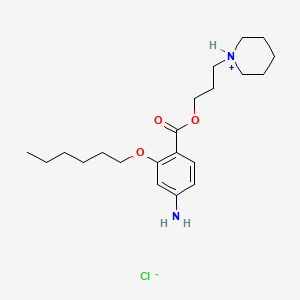

![[2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride](/img/structure/B15342496.png)


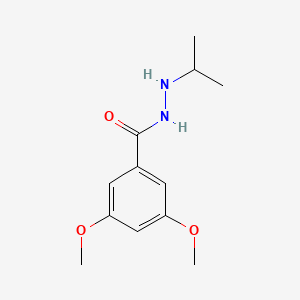
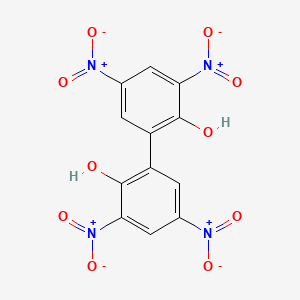
![Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-](/img/structure/B15342518.png)

